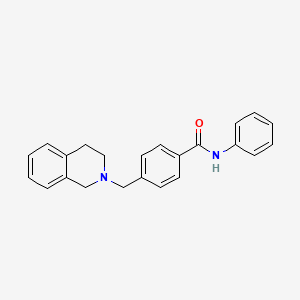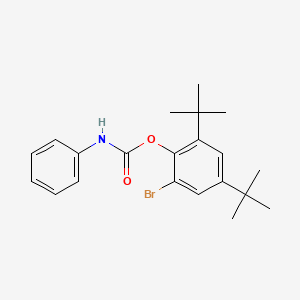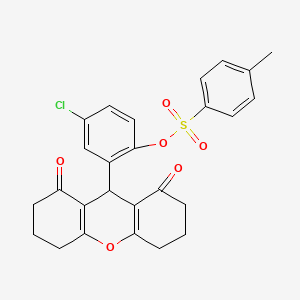
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide, also known as DIBA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DIBA belongs to the class of isoquinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has several advantages for laboratory experiments. It is readily available and relatively easy to synthesize. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide. One potential direction is to investigate the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential therapeutic agent for the treatment of cancer. Another direction is to explore the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential anti-inflammatory agent for the treatment of inflammatory disorders. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide and to identify its potential targets.
Synthesemethoden
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the reaction of 4-aminobenzamide with 3,4-dihydroisoquinoline in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with phenylmagnesium bromide to yield 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the replication of HIV-1 virus by targeting the viral integrase enzyme.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(24-22-8-2-1-3-9-22)20-12-10-18(11-13-20)16-25-15-14-19-6-4-5-7-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBNLVKTLXVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2-(2-chlorophenyl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4977304.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)



![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
